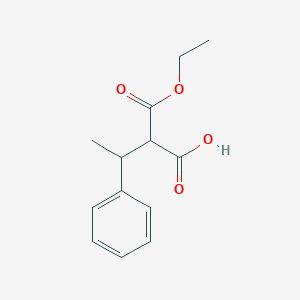
2-Ethoxycarbonyl-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxycarbonyl-3-phenylbutanoic acid (ECPBA) is a chemical compound that belongs to the family of butanoic acids. It is a white crystalline solid that is soluble in organic solvents and has a molecular formula of C13H16O4. ECPBA has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Ethoxycarbonyl-3-phenylbutanoic acid is not fully understood, but studies suggest that it acts by inhibiting the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins. 2-Ethoxycarbonyl-3-phenylbutanoic acid also appears to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), which is involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
2-Ethoxycarbonyl-3-phenylbutanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. It has also been shown to reduce oxidative stress and improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Ethoxycarbonyl-3-phenylbutanoic acid in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the potential side effects of the compound, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Ethoxycarbonyl-3-phenylbutanoic acid, including further studies on its potential applications in the field of pharmaceuticals, particularly as an anti-inflammatory and anti-tumor agent. Other areas of research could include its potential applications in materials science and as an agrochemical. Additionally, further studies are needed to determine the potential side effects of the compound and its safety profile.
Applications De Recherche Scientifique
2-Ethoxycarbonyl-3-phenylbutanoic acid has been extensively studied for its potential applications in the field of pharmaceuticals. It has shown promising results as an anti-inflammatory and analgesic agent, with studies indicating that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 2-Ethoxycarbonyl-3-phenylbutanoic acid has also been shown to possess anti-tumor properties, with studies indicating that it can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
150881-63-3 |
|---|---|
Nom du produit |
2-Ethoxycarbonyl-3-phenylbutanoic acid |
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(16)11(12(14)15)9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,14,15) |
Clé InChI |
LLLQIARWTGHOJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
SMILES canonique |
CCOC(=O)C(C(C)C1=CC=CC=C1)C(=O)O |
Synonymes |
Propanedioic acid, (1-phenylethyl)-, monoethyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S)-3-[(1R)-1-hydroxyhexyl]oxirane-2-carbaldehyde](/img/structure/B116040.png)


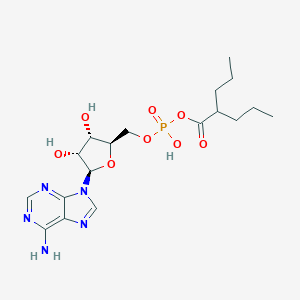
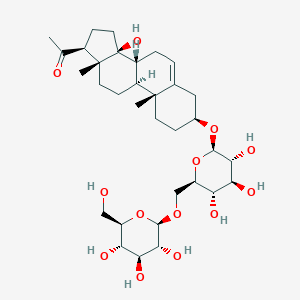

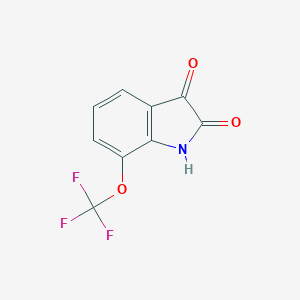
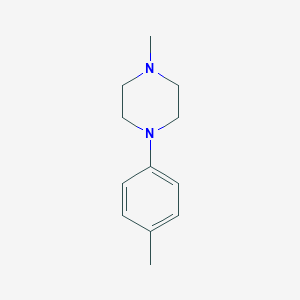
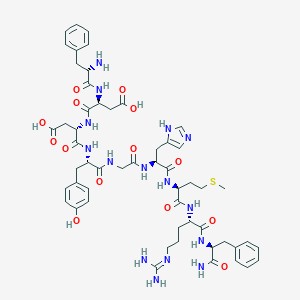
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]hexanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B116066.png)
